(S)-(+)-1-Iodo-2-methylbutane
Overview
Description
The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s appearance, smell, and taste if applicable.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This could involve a variety of chemical reactions and processes, depending on the complexity of the molecule.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
Optical Properties and Molecular Structure
- Optical Rotation and Atomic Dimension: The optical properties of (S)-(+)-1-Iodo-2-methylbutane and its halogen derivatives have been explored. Studies have provided insights into their optical rotation, specific gravity, refractive index, and boiling points at various pressures, contributing to a better understanding of their molecular structures (Brauns, 1937).
Physical and Chemical Properties
- Vapor Pressure Measurements: Research has been conducted on the vapor pressures of organic iodides, including 1-iodo-2-methylpropane and 1-iodo-3-methylbutane, which are structurally similar to (S)-(+)-1-Iodo-2-methylbutane. These studies are essential for understanding the technologically important temperature ranges of these compounds (Fulem et al., 2010).
- Vibrational Analysis: The vibrational properties of alkyl iodides closely related to (S)-(+)-1-Iodo-2-methylbutane have been analyzed, providing insights into their liquid and solid-state infrared spectra and molecular conformations (Crowder & Jalilian, 1978).
- Far Ultra-Violet Spectra: The ultra-violet spectral properties of branched-chain iodo-alkanes like 1-iodo-2-methylpropane and 1-iodo-3-methylbutane have been studied, which is significant for understanding the electronic properties of these molecules (Boschi & Salahub, 1972).
Molecular Dynamics and Conformation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Studies using NMR spectroscopy have revealed the barriers to internal rotation in halogenated methylbutanes, providing valuable information about the molecular dynamics and conformational flexibility of these compounds (Roberts et al., 1971).
Applications in Material Science
- Ferroelectric Liquid Crystal Materials: Research has shown the use of chiral alcohols derived from (S)-(+)-1-Iodo-2-methylbutane for synthesizing ferroelectric liquid crystal materials. These materials exhibit enantiotropic S*c phases with wide temperature ranges, indicating potential applications in display technologies and other areas of material science (Tsai & Yang, 1993).
Biofuel Research
- Hydrogen Production and Biofuel Applications: Studies on the conversion of 2-methylbutane, a related compound, over various catalysts have led to the production of hydrogen, an important aspect in the development of renewable fuels and chemicals (Brenner et al., 1998).
Safety And Hazards
The safety and hazards associated with the compound would be assessed. This could include its toxicity, flammability, and any precautions that need to be taken while handling it.
Future Directions
Future directions could involve further studies on the compound, such as exploring its potential uses, improving its synthesis, or studying its mechanism of action in more detail.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a database of chemical compounds. If you have access to a university library, they may be able to help you find more resources.
properties
IUPAC Name |
(2S)-1-iodo-2-methylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHXHXNWHTGSO-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-Iodo-2-methylbutane | |
CAS RN |
29394-58-9 | |
Record name | (S)-(+)-1-Iodo-2-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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